3-Amino-2-cyanobut-2-enoic acid
Description
3-Amino-2-cyanobut-2-enoic acid is a structurally unique compound featuring a conjugated system with a carboxylic acid group, a cyano substituent at position 2, and an amino group at position 3 on a but-2-enoic acid backbone. Its stereoelectronic properties make it a candidate for cyclization reactions, heterocycle formation, and asymmetric catalysis.
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(Z)-3-amino-2-cyanobut-2-enoic acid |
InChI |
InChI=1S/C5H6N2O2/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H,8,9)/b4-3- |
InChI Key |
YAWLDYBYFGSVLD-ARJAWSKDSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)O)/N |
Canonical SMILES |
CC(=C(C#N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyanobut-2-enoic acid typically involves the reaction of cyanoacetic acid with an appropriate amine under controlled conditions. One common method is the cyanoacetylation of amines, where cyanoacetic acid reacts with an amine in the presence of a catalyst to form the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Amino-2-cyanobut-2-enoic acid are not well-documented, the general approach involves large-scale cyanoacetylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyanobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-2-cyanobut-2-enoic acid is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate for various biochemical reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, 3-Amino-2-cyanobut-2-enoic acid is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyanobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also participate in signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
Key Compounds for Comparison:
Abbreviations : EWG = electron-withdrawing group; EDG = electron-donating group.
Analysis:
Backbone and Functional Group Positioning: Unlike 2-aminobut-3-enoic acid (double bond at C3, amino at C2) , the target compound’s double bond at C2 places the cyano and amino groups in conjugation with the carboxylic acid, enhancing resonance stabilization and acidity.
Acidity and Reactivity: The carboxylic acid group in 3-amino-2-cyanobut-2-enoic acid is expected to exhibit higher acidity (pKa ~2–3) compared to 2-aminobut-3-enoic acid (pKa ~4–5) due to the electron-withdrawing cyano group . Methyl 3-(methylamino)but-2-enoate lacks the carboxylic acid, making it less polar and more suitable for hydrophobic environments.
Synthetic Utility: Compounds like methyl 3-arylamino-2-benzoylaminobut-2-enoate () undergo cyclization with PPA to form heterocycles (e.g., oxazoloquinolines) . The cyano group in the target compound may facilitate similar cyclizations but with altered regioselectivity due to its electronic effects.
Stereochemical and Electronic Considerations
- Chirality: While (S)- and (R)-2-aminobut-3-enoic acids exhibit stereoisomerism , 3-amino-2-cyanobut-2-enoic acid may display E/Z isomerism at the C2 double bond.
- Electronic Effects: The cyano group’s strong electron withdrawal likely stabilizes the enol tautomer of the carboxylic acid, a feature absent in analogues like ethyl 3-(dimethylamino)acrylate .
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